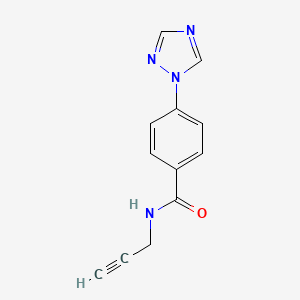![molecular formula C22H26N2O2 B7545635 [3-(methoxymethyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7545635.png)
[3-(methoxymethyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(methoxymethyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as MMPP and has been found to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MMPP involves its binding to dopamine receptors in the brain. It has been found to have a high affinity for the D2 receptor subtype, which is involved in the regulation of movement, motivation, and reward. MMPP has been shown to inhibit the uptake of dopamine, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
MMPP has been found to have a range of biochemical and physiological effects, including the modulation of dopamine signaling in the brain. It has been shown to increase locomotor activity in animal models and has been used to study the role of dopamine receptors in motor behavior. MMPP has also been found to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MMPP in lab experiments is its high affinity for dopamine receptors, which allows for precise targeting of these receptors. MMPP has also been found to be stable and relatively easy to synthesize. One limitation of using MMPP is its potential for off-target effects, as it may bind to other receptors in addition to dopamine receptors.
Zukünftige Richtungen
There are several future directions for research on MMPP. One area of interest is the development of new ligands based on the structure of MMPP that may have improved selectivity and affinity for dopamine receptors. Another area of interest is the use of MMPP as a tool to study the role of dopamine receptors in disease states, such as Parkinson's disease and addiction. Additionally, MMPP may have potential therapeutic applications for these and other disorders.
Synthesemethoden
The synthesis of MMPP involves the reaction of 3-(methoxymethyl)phenylboronic acid with (E)-3-phenylprop-2-enyl bromide in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperazine to form the final product, MMPP.
Wissenschaftliche Forschungsanwendungen
MMPP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for dopamine receptors and has been used as a tool to study the function of these receptors in the brain. MMPP has also been used as a ligand for imaging studies to visualize dopamine receptors in vivo.
Eigenschaften
IUPAC Name |
[3-(methoxymethyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-26-18-20-9-5-11-21(17-20)22(25)24-15-13-23(14-16-24)12-6-10-19-7-3-2-4-8-19/h2-11,17H,12-16,18H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJUDGZGPQBGDJ-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=CC=C1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-[(4-methylphenyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B7545572.png)


![2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide](/img/structure/B7545582.png)

![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7545588.png)





